Superior STEAP1-Antibody Conjugate Potency vs. Degrader-9
When conjugated to a STEAP1 antibody, PROTAC BRD4 Degrader-12 (9c) demonstrates significantly higher potency in degrading BRD4 protein in PC3 prostate cancer cells compared to its closest analog, PROTAC BRD4 Degrader-9 (8a) . This 2.2-fold improvement in DC50 is a direct result of the optimized linker and payload design in the 9c series [1].
| Evidence Dimension | Half-maximal degradation concentration (DC50) for BRD4 protein in PC3 cells |
|---|---|
| Target Compound Data | DC50 = 0.39 nM |
| Comparator Or Baseline | PROTAC BRD4 Degrader-9 (8a): DC50 = 0.86 nM |
| Quantified Difference | 2.2-fold lower DC50 (more potent) |
| Conditions | PC3 prostate cancer cells; Compound conjugated to STEAP1 antibody; Degradation measured after 24 hours |
Why This Matters
This increased potency is critical for researchers seeking to achieve maximal target engagement at lower, potentially less toxic, concentrations in STEAP1-positive tumor models.
- [1] Dragovich, P. S., et al. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties. Journal of Medicinal Chemistry, 2021, 64(5), 2534-2575. View Source
